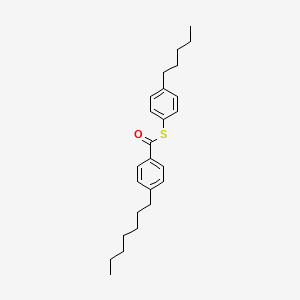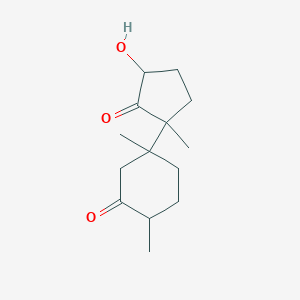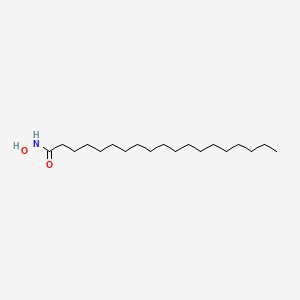
N-Hydroxynonadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxynonadecanamide is an organic compound belonging to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group attached to a long-chain fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxynonadecanamide can be synthesized through the reaction of nonadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of nonadecanoic acid, followed by its reaction with hydroxylamine to form the hydroxamic acid derivative. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxynonadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydroxamic acids.
Scientific Research Applications
N-Hydroxynonadecanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of certain industrial products, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of N-Hydroxynonadecanamide involves its interaction with metal ions, particularly in the active sites of metalloproteinases. The hydroxylamine group can chelate metal ions, inhibiting the enzyme’s activity. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-Hydroxyoctadecanamide: Similar structure with an 18-carbon chain.
N-Hydroxyhexadecanamide: Similar structure with a 16-carbon chain.
N-Hydroxydodecanamide: Similar structure with a 12-carbon chain.
Uniqueness: N-Hydroxynonadecanamide is unique due to its longer carbon chain, which may influence its solubility, reactivity, and interaction with biological targets. This distinct structure can result in different biological and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
61136-77-4 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-hydroxynonadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-22/h22H,2-18H2,1H3,(H,20,21) |
InChI Key |
KLODVRKIMZNDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



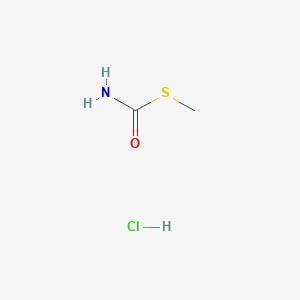
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


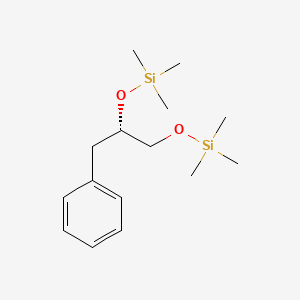
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
